3PO

PFKFB3 Glycolysis Cancer Metabolism

Researchers often require a glycolysis inhibitor with a defined, yet functionally unique, mechanism of action distinct from high-affinity PFKFB3 binders. 3PO (CAS 13309-08-5) is a small-molecule that inhibits glycolysis and suppresses NFκB/JNK signaling without direct PFKFB3 active-site binding, enabling the dissection of PFKFB3-independent pathways. - Unique polypharmacology: Suppresses glycolytic flux (IC50 ~22.9 µM) while inhibiting NFκB/JNK activation, a phenotype not replicated by PFKFB3 silencing or other inhibitors. - Proven in vivo efficacy: Reduces intratumoral Fru-2,6-BP and tumor growth in multiple xenograft models (e.g., 70 mg/kg i.p.). - Reliable supply: Offered as a high-purity (>98%) solid with validated analytical data, ensuring experimental reproducibility.

Molecular Formula C13H10N2O
Molecular Weight 210.236
CAS No. 13309-08-5; 18550-98-6
Cat. No. B2857296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3PO
CAS13309-08-5; 18550-98-6
Molecular FormulaC13H10N2O
Molecular Weight210.236
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
InChIKeyUOWGYMNWMDNSTL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3PO: A PFKFB3-Targeting Glycolysis Inhibitor for Cancer and Angiogenesis Research


3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) is a small-molecule inhibitor originally characterized as a competitive antagonist of the glycolytic regulator 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [1]. It reduces glycolytic flux and suppresses glucose uptake in vitro and in vivo, leading to decreased intracellular concentrations of fructose-2,6-bisphosphate (Fru-2,6-BP), lactate, ATP, NAD+, and NADH . While 3PO is widely employed as a chemical probe for PFKFB3-dependent glycolysis, contemporary biophysical studies demonstrate that it does not directly bind to the PFKFB3 active site [2], indicating a complex, multi-targeted mechanism of action that differentiates it from later-generation, high-affinity PFKFB3 inhibitors.

Why 3PO Cannot Be Substituted with Next-Gen PFKFB3 Inhibitors


Procurement of a PFKFB3 inhibitor for experimental or translational workflows requires careful selection, as 3PO exhibits a pharmacological profile that is functionally distinct from its more potent analogs (e.g., PFK15, PFK158, AZ67). While 3PO is a weak competitive inhibitor (IC50 ~22.9 µM) that robustly suppresses glycolysis, isothermal titration calorimetry studies reveal it does not bind directly to the PFKFB3 active site at concentrations up to 750 µM, unlike AZ67 which demonstrates potent binding at 3 µM [1]. Furthermore, 3PO uniquely inhibits NFκB and stress-activated kinase (JNK) signaling pathways in endothelial cells through a PFKFB3-independent mechanism—an activity not shared by alternative PFKFB3 inhibitors like YN1 or PFKFB3 gene silencing [2]. This polypharmacology underlies distinct anti-angiogenic and anti-inflammatory outcomes that cannot be replicated by simple substitution with higher-affinity PFKFB3 binders.

Head-to-Head Evidence: 3PO vs. PFKFB3 Inhibitor Analogs


Potency Gap in Recombinant PFKFB3 Inhibition

In direct biochemical assays against recombinant human PFKFB3 protein, 3PO exhibits an IC50 of 22.9 µM. By comparison, the quinolinyl derivative PFK15 demonstrates markedly improved potency with an IC50 of 207 nM, representing an approximately 110-fold increase in inhibitory activity [1]. The further optimized analog PFK158 also shows sub-micromolar potency and enhanced pharmacokinetic properties [2].

PFKFB3 Glycolysis Cancer Metabolism

Direct Target Binding Discrepancy: 3PO vs. AZ67

Isothermal titration calorimetry (ITC) studies revealed that 3PO exhibits no detectable binding to the PFKFB3 protein, even at concentrations as high as 750 µM. In stark contrast, the potent PFKFB3 inhibitor AZ67 demonstrates robust, saturable binding at a concentration of 3 µM [1]. This indicates that the glycolytic inhibition observed with 3PO is not mediated through direct PFKFB3 active site engagement, distinguishing it from AZ67 and other direct binders.

Target Engagement Biophysics Glycolysis

Divergent Anti-Inflammatory Signaling via NFκB and JNK

In primary human endothelial cells, 3PO treatment rapidly suppresses IL-1β- and TNF-induced phosphorylation of IKKα/β and JNK, thereby inhibiting both NFκB and stress-activated kinase signaling pathways. Critically, this anti-inflammatory effect is not recapitulated by shRNA-mediated silencing of PFKFB3 or by treatment with the alternative PFKFB3 inhibitor YN1 (20 µM) [1]. This establishes a PFKFB3-independent, off-target anti-inflammatory activity unique to 3PO within this inhibitor class.

Endothelial Inflammation NFκB JNK

Synergistic Anti-Angiogenic Activity with VEGFR Blockade

3PO treatment in endothelial cell spheroids and in vivo models significantly amplifies the antiangiogenic effect of VEGF pathway blockade. While specific quantitation of the synergistic effect varies by model, the combination of 3PO with VEGF inhibition yields a greater reduction in vessel sprouting and pathological neovascularization than either intervention alone [1]. This synergism is attributed to 3PO's dual targeting of endothelial cell glycolysis and its PFKFB3-independent anti-inflammatory signaling, a profile not observed with selective PFKFB3 binders.

Angiogenesis VEGF Combination Therapy

Optimal Experimental Use Cases for 3PO


Probing PFKFB3-Independent Glycolysis and Inflammation

Utilize 3PO as a chemical probe to dissect glycolytic control and inflammatory signaling pathways that are independent of direct PFKFB3 binding. As demonstrated by ITC and comparative studies, 3PO does not bind PFKFB3 yet inhibits glycolysis and suppresses NFκB/JNK activation, a phenotype not replicated by PFKFB3 silencing or alternative inhibitors like YN1 [1][2]. This makes 3PO uniquely suited for experiments designed to identify novel, PFKFB3-independent regulators of endothelial metabolism and inflammation.

Enhancing Anti-Angiogenesis with VEGF Inhibitors

Deploy 3PO in preclinical models of pathological angiogenesis (e.g., ocular neovascularization, tumor angiogenesis) to test combination regimens with VEGF receptor blockers or anti-VEGF antibodies. Evidence shows 3PO amplifies the antiangiogenic effects of VEGF blockade by suppressing endothelial cell glycolysis and dampening pro-inflammatory signaling, a dual action not provided by selective PFKFB3 inhibitors [3][4]. This scenario is ideal for researchers exploring strategies to overcome resistance to VEGF-targeted therapies.

Tumor Growth Inhibition via Metabolic and Inflammatory Disruption

Employ 3PO in syngeneic or xenograft tumor models to study the therapeutic impact of combined glycolytic inhibition and anti-inflammatory polypharmacology. In vivo administration of 3PO (e.g., 70 mg/kg i.p. or 0.07 mg/g intragastrically) has been shown to reduce intratumoral Fru-2,6-BP, glucose uptake, and tumor growth in multiple cancer models, including breast, leukemia, and lung cancers [5][6]. The compound's unique ability to simultaneously target cancer cell metabolism and the tumor microenvironment via NFκB/JNK suppression provides a broader anti-neoplastic profile than selective PFKFB3 binders.

Synergistic Cytotoxicity with Multi-Kinase Inhibitors in Endothelial Cells

Utilize 3PO in combination with multi-kinase inhibitors like sunitinib to investigate synergistic anti-proliferative effects on endothelial cells. In HUVEC assays, 3PO (10 μM) synergistically enhanced the growth inhibitory activity of sunitinib (0.1 μM), achieving a greater reduction in proliferation than either agent alone [7]. This application is particularly relevant for research into anti-angiogenic therapies where endothelial cell proliferation is a key therapeutic target.

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